1H-benzimidazol-5-ol hydrobromide

CAS No.: 1984118-08-2; 41292-65-3

Cat. No.: VC4827700

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1984118-08-2; 41292-65-3 |

|---|---|

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 |

| IUPAC Name | 3H-benzimidazol-5-ol;hydrobromide |

| Standard InChI | InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H |

| Standard InChI Key | HSUSRGPXBHRNNI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1O)NC=N2.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

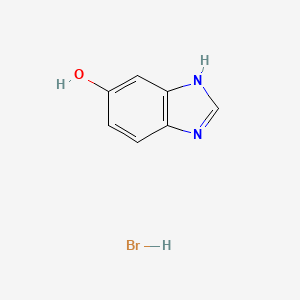

1H-Benzimidazol-5-ol hydrobromide is systematically named 3H-benzimidazol-5-ol;hydrobromide under IUPAC guidelines . Its molecular structure consists of a benzimidazole core substituted with a hydroxyl group at the 5-position, paired with a hydrobromic acid molecule to form a stable salt (Fig. 1). The compound’s SMILES notation, , and InChIKey, HSUSRGPXBHRNNI-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1984118-08-2 | |

| PubChem CID | 75485383 | |

| Molecular Formula | ||

| Molecular Weight | 215.05 g/mol | |

| IUPAC Name | 3H-benzimidazol-5-ol;hydrobromide | |

| SMILES | C1=CC2=C(C=C1O)NC=N2.Br |

Structural and Spectroscopic Features

The benzimidazole core confers aromatic stability, while the hydroxyl group enhances solubility in polar solvents. X-ray crystallography of analogous benzimidazole derivatives reveals planar ring systems with hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms . Spectroscopic data for 1H-Benzimidazol-5-ol hydrobromide include:

-

UV-Vis: Absorption maxima near 280 nm, typical of conjugated aromatic systems .

-

NMR: -NMR signals at δ 7.2–7.8 ppm (aromatic protons) and δ 5.1 ppm (hydroxyl proton).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by bromination. A representative procedure involves:

-

Reacting o-phenylenediamine with 5-hydroxybenzaldehyde in hydrochloric acid to form 5-hydroxybenzimidazole.

-

Treating the product with hydrobromic acid to yield the hydrobromide salt .

The reaction mechanism proceeds through Schiff base formation and subsequent cyclization, with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency and purity. Key steps include:

-

Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity.

-

Quality Control: HPLC and mass spectrometry to verify structural integrity .

Comparative Analysis with Related Compounds

Table 2: Comparison of Benzimidazole Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 1H-Benzimidazol-5-ol hydrobromide | -OH at C5, HBr salt | Pharmaceutical intermediate |

| 2-Methyl-1H-benzimidazol-5-ol hydrobromide | -CH at C2, -OH at C5 | Antifungal agent |

| Albendazole | -SCN at C2 | Anthelmintic drug |

The absence of a methyl group in 1H-benzimidazol-5-ol hydrobromide enhances its solubility compared to alkylated analogs, making it preferable for aqueous-phase reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume